molecular formula C21H23N5OS2 B11476787 N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B11476787
M. Wt: 425.6 g/mol
InChI Key: CEKYXJOIKCPIBY-UHFFFAOYSA-N
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Description

N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a pyrrole ring and an imidazole ring, both of which are known for their biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the cyano group to an amine or the imidazole ring to a more saturated structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and saturated imidazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand the mechanisms of action of pyrrole and imidazole derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to its combination of a pyrrole and imidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H23N5OS2

Molecular Weight

425.6 g/mol

IUPAC Name

N-[3-cyano-4-methyl-5-(2-methylsulfanylethyl)-1H-pyrrol-2-yl]-2-[(5-methyl-4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H23N5OS2/c1-13-16(11-22)20(24-17(13)9-10-28-3)25-18(27)12-29-21-23-14(2)19(26-21)15-7-5-4-6-8-15/h4-8,24H,9-10,12H2,1-3H3,(H,23,26)(H,25,27)

InChI Key

CEKYXJOIKCPIBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C#N)NC(=O)CSC2=NC(=C(N2)C)C3=CC=CC=C3)CCSC

Origin of Product

United States

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